5,6-Dichloro-2-methylpyridazin-3(2H)-one chemical properties
5,6-Dichloro-2-methylpyridazin-3(2H)-one chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Dichloromethylpyridazinones for Advanced Research
Foreword
As a Senior Application Scientist, my focus extends beyond the mere recitation of chemical data. It is centered on the practical application of that data to solve complex research and development challenges. This guide is crafted for fellow researchers, scientists, and drug development professionals who require a deep, functional understanding of 5,6-Dichloro-2-methylpyridazin-3(2H)-one and its closely related isomers. While specific literature on the 5,6-dichloro isomer is limited, the principles of synthesis, reactivity, and application can be expertly extrapolated from the well-documented chemistry of its analogues, particularly 4,5-Dichloro-2-methylpyridazin-3(2H)-one. This document synthesizes available data to provide a robust framework for utilizing this class of compounds as versatile intermediates in medicinal and agricultural chemistry.
Core Molecular Profile: The Dichloropyridazinone Scaffold
The pyridazin-3(2H)-one ring system is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties.[1][2] The introduction of two chlorine atoms and an N-methyl group creates a highly functionalized and reactive intermediate. 5,6-Dichloro-2-methylpyridazin-3(2H)-one is a member of this family, possessing a six-membered heterocyclic ring with two adjacent nitrogen atoms.[3] The electron-withdrawing nature of the chlorine atoms and the carbonyl group significantly influences the molecule's reactivity, making it a valuable building block for creating diverse molecular architectures.[4]
Physicochemical Characteristics
Precise experimental data for 5,6-Dichloro-2-methylpyridazin-3(2H)-one is not widely published. However, we can present the well-characterized properties of the closely related and commercially available isomer, 4,5-Dichloro-2-methylpyridazin-3(2H)-one , which serves as a reliable proxy for understanding the general characteristics of this compound class.
| Property | Data (for 4,5-Dichloro-2-methylpyridazin-3(2H)-one) | Source(s) |
| CAS Number | 933-76-6 | [5] |
| Molecular Formula | C₅H₄Cl₂N₂O | [5][6] |
| Molecular Weight | 179.00 g/mol | [5][6] |
| Appearance | Off-white to yellow crystalline powder | [7] |
| Melting Point | 87-91 °C | [5][7] |
| Purity | ≥97% | [5] |
| Storage | 2-8°C, inert atmosphere | [8] |
These properties highlight a stable, solid compound that can be handled under standard laboratory conditions, with appropriate precautions taken for storage to ensure long-term integrity.
Synthesis Pathway: N-Methylation of the Dichloropyridazinone Core
The most direct and widely employed synthesis of N-methylated dichloropyridazinones involves the alkylation of the corresponding pyridazinone precursor. This process is a classic example of nucleophilic substitution where the nitrogen atom of the pyridazinone ring acts as the nucleophile.
Experimental Protocol: Synthesis of 4,5-Dichloro-2-methylpyridazin-3-one
This protocol provides a validated method for N-methylation, which is directly applicable to other dichloropyridazinone isomers.[7] The causality behind this procedure lies in creating an anionic nitrogen species that can readily attack the methylating agent.
Step-by-Step Methodology:
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Reaction Setup: Charge a round-bottom flask with 4,5-dichloropyridazin-3(2H)-one (1.0 eq.), potassium carbonate (2.0 eq.), and a suitable solvent such as acetonitrile.
-
Addition of Methylating Agent: Add iodomethane (1.05 eq.) to the suspension. Dimethyl sulphate can also be used as an alternative methylating agent.[9]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for approximately 12 hours, monitoring the reaction progress by TLC or LC-MS. The elevated temperature is necessary to overcome the activation energy for the Sₙ2 reaction.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and filter to remove the inorganic base (potassium carbonate).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography using dichloromethane as the eluent to afford the pure product.[7]
Rationale and Mechanism
The choice of potassium carbonate is critical; it is a sufficiently strong base to deprotonate the N-H of the pyridazinone ring, forming a nucleophilic anion. Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants without interfering with the nucleophilic attack. Iodomethane is an excellent electrophile due to the low bond dissociation energy of the C-I bond, making the iodide a good leaving group.
Caption: General reactivity pathway for dichloropyridazinones.
Spectroscopic Characterization
While a full dataset for the 5,6-dichloro isomer is not available, analysis of the 4,5-dichloro isomer provides expected spectral features:
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¹H NMR: A singlet corresponding to the N-methyl protons would be expected around δ 3.70 ppm. Another singlet for the lone aromatic proton on the pyridazinone ring would appear further downfield, around δ 8.18 ppm. [7]* Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (m/z) of 179 [M+H]⁺, along with isotopic patterns typical for a molecule containing two chlorine atoms. [7]
Safety and Handling
Based on data for analogous compounds, 5,6-Dichloro-2-methylpyridazin-3(2H)-one should be handled with care.
-
Hazard Classifications: Acutely toxic if swallowed, causes skin and eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction. [5]* GHS Pictograms: Skull and crossbones (GHS06).
-
Personal Protective Equipment (PPE): Use of a dust mask (type N95), chemical-resistant gloves, and safety glasses or faceshield is mandatory. [5]* Storage: The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation. [8]
Conclusion
5,6-Dichloro-2-methylpyridazin-3(2H)-one, as part of the broader family of dichloropyridazinones, represents a high-value chemical intermediate for advanced research. Its well-defined synthesis and, most importantly, the predictable reactivity of its chloro-substituents make it an ideal starting point for constructing diverse libraries of compounds. For professionals in drug discovery and agrochemical development, mastering the chemistry of this scaffold provides a powerful tool for generating novel molecules with tailored biological activities. The insights provided in this guide, grounded in the established chemistry of its close analogues, offer a solid foundation for the strategic application of this potent chemical building block.
References
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Lead Sciences. 5,6-Dichloro-2-methylpyridazin-3(2H)-one. Available from: [Link]
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MDPI. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Available from: [Link]
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PubChem. 5,6-Dichloropyridazin-3(2H)-one. Available from: [Link]
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My Skin Recipes. 5,6-Dichloro-2-methylpyridazin-3(2H)-one. Available from: [Link]
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OMICS International. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. Available from: [Link]
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National Center for Biotechnology Information (PMC). (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]
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National Center for Biotechnology Information (PMC). (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available from: [Link]
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SciSpace. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available from: [Link]
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mzCloud. 5 Amino 4 chloro 2 methylpyridazin 3 one. Available from: [Link]
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MDPI. (2018). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Available from: [Link]
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Chem-Impex. 4,5-Dichloro-3(2H)-pyridazinone. Available from: [Link]
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National Center for Biotechnology Information (PMC). (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Available from: [Link]
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Wikipedia. Copper(II) oxide. Available from: [Link]
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ResearchGate. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. Available from: [Link]
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